Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a trifluoromethyl group and a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of action
and anticancer activities. Therefore, it’s possible that this compound might interact with targets involved in inflammation or cancer pathways.
Mode of action
The presence of the trifluoromethyl group could potentially influence the compound’s reactivity and interactions with its targets .
Biochemical pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the biochemical pathways it might affect. Given the potential anti-inflammatory and anticancer activities of related compounds, it might be involved in pathways related to these processes .
Pharmacokinetics
The presence of the ester group could potentially influence its absorption and distribution .
Result of action
Related compounds have shown potential anti-inflammatory and anticancer effects .
Biochemical Analysis
Biochemical Properties
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter gene expression patterns by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation. This binding often results in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have shown that high doses of this compound can cause liver toxicity and other systemic effects in animal models. Understanding the dosage thresholds is crucial for its safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This interaction can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of pyrrolo[2,3-b]pyridine derivatives using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator . The reaction conditions often include the use of a solvent like acetonitrile and a radical initiator such as azobisisobutyronitrile (AIBN) under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while oxidation may produce ketones or aldehydes .
Scientific Research Applications
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceuticals with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloropyridine-2-carboxylate: Similar in structure but with a chlorine substituent instead of a trifluoromethyl group.
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylate: Another trifluoromethylated pyridine derivative with a different substitution pattern.
Uniqueness
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both a pyrrolo[2,3-b]pyridine core and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)6-4-5-2-3-7(10(11,12)13)15-8(5)14-6/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGSANHPXZCAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662705 | |
Record name | Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-20-6 | |
Record name | Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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